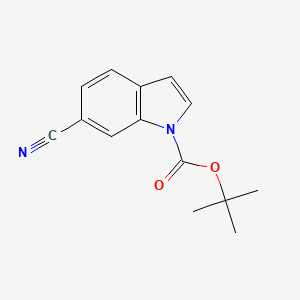

1-Boc-6-cyanoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-cyanoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIWEPSVBLICSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649564 | |

| Record name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889676-34-0 | |

| Record name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Properties of 1-Boc-6-cyanoindole: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Key Synthetic Intermediate

Abstract

1-Boc-6-cyanoindole (tert-butyl 6-cyano-1H-indole-1-carboxylate) is a pivotal intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of drug discovery and development. Its strategic functionalization, combining the versatile indole scaffold with a reactive cyano group and a protective tert-butyloxycarbonyl (Boc) group, makes it a valuable building block for medicinal chemists. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a cyano group at the 6-position of the indole ring enhances its utility as a synthetic precursor, allowing for a wide range of chemical transformations. The Boc protecting group on the indole nitrogen facilitates selective reactions at other positions of the molecule. Consequently, this compound serves as a crucial starting material in the development of therapeutics targeting various biological pathways, including those involved in neurological disorders.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 242.3 g/mol | [1][2] |

| CAS Number | 889676-34-0 | [1][2] |

| Melting Point | 124-126 °C | |

| Boiling Point | 386.4±34.0 °C (Predicted) | |

| Appearance | Solid | |

| Purity | ≥98% | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 6-cyanoindole with di-tert-butyl dicarbonate (Boc₂O). The precursor, 6-cyanoindole, can be synthesized via several established routes, with the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of 6-bromoindole being two prominent methods.

Synthesis of 6-Cyanoindole

A common and effective method for the synthesis of 6-cyanoindole is the Leimgruber-Batcho indole synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Cyanoindole

-

Step 1: Enamine Formation

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).

-

Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn dark red.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Step 2: Reductive Cyclization

-

Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

-

Heat the solution to 60 °C.

-

Add iron powder (33 g, 594 mmol) in portions to control the exothermic reaction.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction and filter it through a pad of Celite.

-

Add ether to the filtrate and perform a liquid-liquid extraction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (eluent: dichloromethane) to yield 6-cyanoindole.

-

Boc Protection of 6-Cyanoindole

The final step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl group.

Experimental Protocol: Synthesis of this compound

-

Dissolve 6-cyanoindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Properties

Spectroscopic Data of 6-Cyanoindole

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The pyrrolic protons are expected between 6.5 and 7.5 ppm. The NH proton signal is usually broad. |

| ¹³C NMR | Aromatic and pyrrolic carbons resonate in the 100-140 ppm region. The nitrile carbon (C≡N) signal is characteristically found around 119-121 ppm. |

| IR Spectroscopy | A strong, sharp absorption band for the nitrile (C≡N) stretch is observed around 2220-2240 cm⁻¹. A broad N-H stretching band is present in the region of 3200-3500 cm⁻¹. |

Expected Spectral Changes upon Boc Protection

The introduction of the Boc group onto the indole nitrogen in this compound is expected to induce the following changes in its spectra:

-

¹H NMR: The broad NH proton signal will disappear. A new, strong singlet corresponding to the nine equivalent protons of the tert-butyl group will appear in the upfield region, typically around 1.6-1.8 ppm. The aromatic proton signals may experience slight shifts due to the electronic changes from the carbamate group.

-

¹³C NMR: New signals corresponding to the quaternary carbon and the methyl carbons of the Boc group will appear around 84 ppm and 28 ppm, respectively. A new signal for the carbonyl carbon of the carbamate will be observed in the downfield region, typically around 150 ppm.

-

IR Spectroscopy: The broad N-H stretching band will be absent. A strong carbonyl (C=O) stretching band from the Boc group will appear around 1730-1750 cm⁻¹. The nitrile stretch will remain in the 2220-2240 cm⁻¹ region.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of various pharmacologically active compounds. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of derivatives.

Derivatives of 6-cyanoindole have shown significant potential as ligands for the dopamine D₄ receptor, which is a target for the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease. The position of the cyano group on the indole ring has been shown to be crucial for the binding affinity and selectivity of these ligands.

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in medicinal chemistry and drug development. Its well-defined synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of novel therapeutic agents. This guide has summarized the key properties and synthetic methodologies for this compound, providing a valuable resource for researchers in the pharmaceutical sciences. Further exploration of the biological activities of its derivatives is anticipated to yield new and improved drug candidates for a range of diseases.

References

- 1. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1256584-75-4 | Benchchem [benchchem.com]

- 2. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate|1256584-75-4|0001--Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd. [wuyanpharm.com]

Spectroscopic Profile of 1-Boc-6-cyanoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 6-cyano-1H-indole-1-carboxylate, commonly known as 1-Boc-6-cyanoindole. This document consolidates predicted spectroscopic data, detailed experimental protocols for its characterization, and a workflow for its synthesis and analysis, serving as a vital resource for its application in research and development.

Molecular Structure and Properties

| Property | Value |

| Chemical Name | tert-Butyl 6-cyano-1H-indole-1-carboxylate |

| Common Name | This compound |

| CAS Number | 889676-34-0[1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₂[1] |

| Molecular Weight | 242.27 g/mol [1] |

Spectroscopic Data Summary

Specific experimental data for this compound was not available in published literature or chemical supplier databases at the time of this guide's compilation. The data presented below is predicted based on the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 | s | H-7 |

| ~7.70 | d | H-4 |

| ~7.65 | d | H-2 |

| ~7.40 | dd | H-5 |

| ~6.60 | d | H-3 |

| 1.65 | s | C(CH₃)₃ (Boc) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~149.5 | C=O (Boc) |

| ~137.0 | C-7a |

| ~130.0 | C-3a |

| ~128.5 | C-5 |

| ~127.0 | C-2 |

| ~125.0 | C-4 |

| ~120.0 | C-7 |

| ~119.0 | C≡N |

| ~107.0 | C-6 |

| ~106.0 | C-3 |

| ~84.0 | C(CH₃)₃ (Boc) |

| ~28.0 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions (Solid Phase, ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2210 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1730 - 1710 | Strong | C=O stretch (Boc carbonyl) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2950 | Medium | Aliphatic C-H stretch (Boc) |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1370, ~1250, ~1160 | Strong | C-O and C-N stretches (Boc group) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 243.11 | High | [M+H]⁺ (Molecular Ion) |

| 187.07 | Medium | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 169.06 | Medium | [M - C₄H₈ - H₂O + H]⁺ |

| 143.06 | High | [M - Boc + H]⁺ (Loss of Boc group) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization for specific instrumentation and sample concentrations.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the protection of the indole nitrogen of 6-cyanoindole with a tert-butoxycarbonyl (Boc) group.

References

"1-Boc-6-cyanoindole" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-6-cyanoindole, a key intermediate in synthetic and medicinal chemistry. This document outlines its physicochemical properties, detailed synthetic protocols, and its utility in the development of biologically active molecules.

Core Physicochemical Data

This compound, also known as tert-butyl 6-cyano-1H-indole-1-carboxylate, is a protected form of 6-cyanoindole. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the indole ring.[1] Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 242.3 g/mol | [2][3] |

| CAS Number | 889676-34-0 | [2][3] |

| Alternate Names | tert-Butyl 6-cyano-1H-indole-1-carboxylate | [2] |

| Purity | Typically ≥98% | [3] |

Synthetic Protocols

The synthesis of this compound typically involves two key stages: the synthesis of the 6-cyanoindole core followed by the protection of the indole nitrogen with a Boc group. Two prominent methods for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of a halogenated indole precursor.

Method 1: Leimgruber-Batcho Indole Synthesis of 6-Cyanoindole

This classic method constructs the indole ring from an o-nitrotoluene derivative through the formation of an enamine intermediate, followed by reductive cyclization.[4]

Step 1: Enamine Formation

-

Reactants: 4-methyl-3-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]

-

Solvent: N,N-dimethylformamide (DMF).[4]

-

Procedure: A solution of 4-methyl-3-nitrobenzonitrile in DMF is treated with DMF-DMA and heated to approximately 110°C for 3 hours. The solvent is then removed under reduced pressure.[4]

Step 2: Reductive Cyclization

-

Reactants: The enamine intermediate from Step 1 and iron powder.[4]

-

Solvent: A mixture of ethanol and acetic acid.[4]

-

Procedure: The crude enamine is dissolved in the ethanol/acetic acid mixture and heated to 60°C. Iron powder is added in portions, and the mixture is refluxed for 2 hours. After completion, the reaction is filtered, and the product is extracted with ether and purified by silica gel column chromatography to yield 6-cyanoindole.[4] The reported yield for this two-step process is approximately 48%.[5]

Method 2: Palladium-Catalyzed Cyanation of 6-Bromoindole

This modern approach involves the functionalization of a pre-formed indole core via a cross-coupling reaction.[4]

-

Reactants: N-protected 6-bromoindole, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine).[1]

-

Solvent: Anhydrous N,N-dimethylformamide (DMF).[1]

-

Procedure: The reactants are combined in an oven-dried flask under an inert atmosphere. The mixture is heated to around 120°C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate and water, and the organic layer is separated. The crude product is purified by column chromatography.[1]

Protection of 6-Cyanoindole with a Boc Group

-

Reactants: 6-cyanoindole, di-tert-butyl dicarbonate (Boc₂O), and 4-(dimethylamino)pyridine (DMAP).

-

Solvent: Dichloromethane.

-

Procedure: To a solution of 6-cyanoindole in dichloromethane, DMAP and Boc₂O are added at 0°C. The reaction mixture is stirred for 2 hours. The product, this compound, is then isolated and purified. A reported yield for this reaction is 87%.[6]

Synthetic Workflow and Logical Relationships

The synthesis of this compound can be visualized as a multi-step process, starting from commercially available precursors. The following diagram illustrates the logical flow from starting materials to the final product, highlighting a key synthetic decision point between two different routes to the core intermediate.

Caption: Synthetic pathways to this compound.

Applications in Drug Development

6-Cyanoindole and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][7] The cyano group serves as a versatile handle for further chemical transformations, allowing for the construction of complex molecular architectures.[5] The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.[7]

Derivatives of cyanoindoles have been investigated for their potential as:

-

Dopamine D₄ Receptor Ligands: Substituted cyanoindoles have shown strong and selective recognition of the dopamine D₄ subtype, a target for treating neuropsychiatric disorders.[5][8]

-

Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors, and the cyano group can serve as a precursor to other functionalities or as a key interaction point within the kinase active site.[5]

-

Antimalarial Agents: Indole derivatives have been explored for their antimalarial properties.[9]

-

Antibacterial Agents: 6-Cyanoindole has been reported to inhibit the spore germination of Paenibacillus larvae, the causative agent of American foulbrood in honey bees.[8][10]

The Boc protection of 6-cyanoindole is a crucial step in multi-step syntheses, preventing the indole nitrogen from participating in undesired side reactions and directing functionalization to other parts of the molecule.[1] This control is essential for the rational design and synthesis of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-CYANO-1H-INDOLE, N-BOC PROTECTED 98 synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. ukm.my [ukm.my]

- 10. 6-Cyanoindole | 15861-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to 1-Boc-6-cyanoindole for Drug Discovery and Development

Introduction

1-Boc-6-cyanoindole, also known as tert-butyl 6-cyano-1H-indole-1-carboxylate, is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure is composed of three key functional components: a privileged indole scaffold, a versatile cyano group, and a protective tert-butoxycarbonyl (Boc) group. The indole core is a common feature in numerous biologically active compounds. The cyano group at the 6-position serves as a valuable synthetic handle for a variety of chemical transformations and can be a key interaction point with biological targets. The Boc group provides a robust method for protecting the indole nitrogen, enabling selective reactions at other positions of the molecule.

This compound's designation as a "Protein Degrader Building Block" highlights its utility in the synthesis of novel therapeutics, such as Proteolysis-targeting chimeras (PROTACs) and other targeted therapies in fields like oncology and neurology.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 889676-34-0 | [1][4][5] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][4][5] |

| Molecular Weight | 242.27 g/mol | [5][6] |

| Alternate Name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | [4] |

| Melting Point | 124-126 °C | [6] |

| Boiling Point | 386.4 ± 34.0 °C (Predicted) | [6] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [6] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Synthesis and Reactivity

This compound is synthetically derived from its unprotected precursor, 6-cyanoindole. The synthesis involves two key stages: the formation of the 6-cyanoindole core, followed by the protection of the indole nitrogen with a Boc group.

Caption: General Synthetic Pathways to this compound.

Experimental Protocol: N-Boc Protection of 6-Cyanoindole

This protocol is a generalized procedure for the N-tert-butoxycarbonylation of 6-cyanoindole.

-

Reaction Setup: In a round-bottom flask, dissolve 6-cyanoindole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Reagents: Add a base such as triethylamine (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic and Analytical Data

While specific, verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.[7]

Table 2: Expected Spectroscopic Characteristics

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Boc Protons | A sharp singlet around δ 1.6-1.7 ppm, integrating to 9H. |

| Aromatic Protons | Multiple signals in the aromatic region (δ 7.0-8.5 ppm). | |

| ¹³C NMR | Boc Carbons | Signals around δ 28 ppm (CH₃) and δ 84-85 ppm (quaternary C). |

| Nitrile Carbon | A distinct signal in the range of δ 118-120 ppm. | |

| Aromatic Carbons | Multiple signals in the aromatic region (δ 100-140 ppm). | |

| IR Spectroscopy | C≡N Stretch | A strong, sharp absorption band around 2220-2240 cm⁻¹.[7] |

| C=O Stretch | A strong absorption band from the Boc group around 1730-1750 cm⁻¹. | |

| Mass Spec. | Molecular Ion (M⁺) | Expected at m/z = 242.27. Fragmentation may show loss of the Boc group. |

General Experimental Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: A sample (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz), with chemical shifts referenced to tetramethylsilane (TMS).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Development

The primary application of this compound in modern drug development is as a building block for complex molecules, particularly in the field of targeted protein degradation.[1]

Role as a Protein Degrader Building Block

This compound is used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The 6-cyanoindole moiety can serve as a core scaffold or a precursor to a ligand that binds to either the target protein or the E3 ligase. The Boc group facilitates multi-step synthesis by protecting the indole nitrogen, which can be deprotected at a later stage to allow for linker attachment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 6-CYANO-1H-INDOLE, N-BOC PROTECTED 98 synthesis - chemicalbook [chemicalbook.com]

- 6. 6-CYANO-1H-INDOLE, N-BOC PROTECTED 98 | 889676-34-0 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-6-cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-6-cyanoindole (tert-butyl 6-cyano-1H-indole-1-carboxylate), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative data in public literature, this document focuses on providing robust experimental protocols and theoretical frameworks to enable researchers to determine these critical parameters.

Solubility Profile

Qualitative Solubility Data

The expected solubility of this compound in common laboratory solvents is summarized in the table below. These estimations are based on the known solubility of 6-cyanoindole and general principles of solubility for Boc-protected compounds. Experimental verification is highly recommended.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble / Insoluble | The hydrophobic Boc group and the aromatic indole core limit solubility in water. |

| Methanol | Polar Protic | Soluble | The parent compound, 6-cyanoindole, is soluble in methanol. |

| Ethanol | Polar Protic | Soluble | 6-cyanoindole is soluble in ethanol. |

| Acetone | Polar Aprotic | Soluble | 6-cyanoindole is soluble in acetone. |

| Dichloromethane (DCM) | Nonpolar | Soluble | 6-cyanoindole is soluble in dichloromethane. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | 6-cyanoindole is soluble in DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A common solvent for challenging-to-dissolve organic compounds. |

| Ethyl Acetate | Moderately Polar | Soluble | A common solvent for extraction and chromatography of Boc-protected compounds. |

| Hexane / Heptane | Nonpolar | Sparingly Soluble / Insoluble | The polarity of the cyano and carbamate groups limits solubility in nonpolar alkanes. |

Experimental Protocol for Quantitative Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, water, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is critical for its proper storage, handling, and use in synthetic applications. The stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

General Stability and Storage Recommendations

-

Solid State: As a solid, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (-20°C to -80°C) is recommended to minimize potential degradation.[2]

-

In Solution: Solutions of this compound are generally less stable than the solid material.[2] It is advisable to prepare solutions fresh. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in tightly capped vials, protected from light.[2] Aliquoting into single-use portions can help avoid degradation from repeated freeze-thaw cycles.[2]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3][6]

The following table summarizes the recommended conditions for forced degradation studies on this compound.

| Stress Condition | Reagent / Method | Typical Conditions | Potential Degradation |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room temperature to 60°C | Cleavage of the Boc group to yield 6-cyanoindole. Hydrolysis of the nitrile group to a carboxamide or carboxylic acid is also possible under harsh conditions.[2] |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room temperature to 60°C | The Boc group is generally stable to base. Hydrolysis of the nitrile group to a carboxamide or carboxylic acid is the more likely degradation pathway.[2] |

| Oxidation | 3-30% H₂O₂ | Room temperature | Oxidation of the electron-rich indole ring, potentially at the C2 or C3 positions, to form oxindole derivatives.[2] |

| Thermal Degradation | Hot Air Oven | 60°C - 105°C (solid state) or in solution | Acceleration of other degradation pathways. |

| Photodegradation | UV light (e.g., 254 nm) or ICH-compliant photostability chamber | Ambient Temperature | Photochemically induced reactions leading to various degradation products.[2] |

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

pH meter

-

Thermostatic bath or oven

-

Photostability chamber

-

Stability-indicating HPLC method

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and an appropriate concentration of HCl (e.g., 0.2 M to get a final concentration of 0.1 M HCl). Incubate at a set temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix equal volumes of the stock solution and an appropriate concentration of NaOH. Incubate under similar conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Keep the mixture at room temperature, protected from light, for a set duration.

-

Thermal Degradation: Expose a known quantity of solid this compound to elevated temperatures in an oven. Alternatively, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution or solid sample of this compound to controlled light conditions as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis. Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

1-Boc-6-cyanoindole: A Versatile Building Block for Drug Discovery and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-6-cyanoindole, systematically named tert-butyl 6-cyano-1H-indole-1-carboxylate, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic combination of a protected indole core and a reactive cyano group at the 6-position makes it a versatile precursor for the synthesis of a diverse array of complex molecules with significant biological activities. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its solubility in organic solvents and allows for selective reactions at other positions of the indole ring. The electron-withdrawing nature of the cyano group influences the reactivity of the indole scaffold and provides a valuable handle for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 889676-34-0 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 242.3 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 124-126 °C | |

| Purity | ≥98% | [3] |

Synthesis of this compound

Experimental Protocol: N-Boc Protection of 6-Cyanoindole

Materials:

-

6-Cyanoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-cyanoindole (1.0 eq) in the anhydrous solvent.

-

Add di-tert-butyl dicarbonate (1.1-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Yield:

-

Typical yields for Boc-protection of indoles are generally high, often exceeding 90%.

Spectroscopic Characterization

Accurate spectroscopic data is crucial for the identification and quality control of this compound. While specific spectra for this compound are not widely published, the expected characteristic signals are described below based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring, typically in the range of 7.0-8.0 ppm. The protons of the tert-butyl group will appear as a characteristic singlet at approximately 1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group around 150 ppm, the carbons of the indole ring between 100-140 ppm, the nitrile carbon, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. The nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity peak around 2220-2240 cm⁻¹. The carbonyl (C=O) stretching of the Boc group will be a strong absorption in the region of 1700-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 242.3 or 243.3, respectively. Fragmentation patterns may include the loss of the Boc group.

Reactivity and Applications in Synthesis

The presence of the Boc protecting group and the cyano functionality makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the context of palladium-catalyzed cross-coupling reactions. The Boc group can be readily removed under acidic conditions to liberate the indole NH, allowing for further functionalization at this position.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be functionalized at various positions through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions typically require the prior introduction of a halide (e.g., bromine or iodine) at the desired position on the indole ring. The electron-withdrawing cyano group can influence the reactivity of the indole core in these transformations.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and dopamine receptor ligands.

This compound derivatives are crucial intermediates in the synthesis of Alectinib, a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer[4][5]. The synthesis involves the construction of a complex substituted indole core where the 6-cyano group is a key feature.

The 6-cyanoindole scaffold is a recognized pharmacophore for dopamine D4 receptor ligands, which are of interest for the treatment of neuropsychiatric disorders[6]. The cyano group can be further elaborated to introduce functionalities that enhance binding affinity and selectivity.

Caption: Synthetic strategy for bioactive molecules from this compound.

Signaling Pathways

Molecules derived from the 6-cyanoindole scaffold have been shown to modulate key signaling pathways implicated in various diseases.

Dopamine D4 Receptor Signaling

Dopamine D4 receptor partial agonists synthesized from 6-cyanoindole derivatives can modulate dopaminergic signaling pathways. The D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism through which these ligands exert their effects on neuronal function.

Caption: Simplified Dopamine D4 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its protected indole core and reactive cyano group offer multiple avenues for the construction of complex molecular architectures. The applications of this intermediate in the synthesis of kinase inhibitors like Alectinib and selective dopamine receptor ligands underscore its importance in the development of modern therapeutics. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel bioactive compounds and advance the field of drug discovery.

References

An In-depth Technical Guide to 1-Boc-6-cyanoindole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-6-cyanoindole, with the systematic name tert-butyl 6-cyano-1H-indole-1-carboxylate, is a pivotal intermediate in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing cyano group at the 6-position of the indole scaffold, combined with the versatile Boc protecting group on the nitrogen, makes it a highly valuable building block for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 889676-34-0[1] |

| Molecular Formula | C₁₄H₁₄N₂O₂[1] |

| Molecular Weight | 242.3 g/mol [1] |

| Purity | Typically ≥98%[2] |

Synthesis of this compound

The most common and direct route to this compound is the protection of the commercially available 6-cyanoindole with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 6-Cyanoindole

Materials:

-

6-Cyanoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-cyanoindole (1.0 equivalent) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.

A reported synthesis utilizing this method with dmap in dichloromethane at 0-5°C for 2 hours afforded the product in 87% yield.

Synthesis of the Precursor: 6-Cyanoindole

Workflow for the Synthesis of 6-Cyanoindole:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-6-cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-Boc-6-cyanoindole via the N-protection of 6-cyanoindole. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to mask the reactivity of the indole nitrogen, enabling selective functionalization at other positions of the indole ring. This procedure is particularly relevant for the development of complex molecules in medicinal chemistry and materials science.

Introduction

6-Cyanoindole is a versatile building block in the synthesis of various biologically active compounds. The protection of the indole nitrogen with a Boc group is a crucial step to prevent N-functionalization and direct reactions to other sites on the indole scaffold. The following protocol outlines a highly efficient method for this transformation using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of Boc₂O, facilitated by the basic catalyst DMAP.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 6-Cyanoindole | 1.0 equivalent |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equivalents |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 hours |

| Yield | |

| Isolated Yield | 87%[1] |

Experimental Protocol

Materials:

-

6-Cyanoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-cyanoindole (1.0 eq).

-

Dissolve the 6-cyanoindole in anhydrous dichloromethane (DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1.5 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling with 1-Boc-6-cyanoindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Boc-6-cyanoindole-2-boronic acid. This versatile building block is instrumental in the synthesis of 2-aryl and 2-heteroaryl indole derivatives, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their broad range of pharmacological activities.[1] The synthesized 2-aryl-1H-indole-6-carbonitriles are of significant interest as potential therapeutic agents, particularly as kinase inhibitors.

Significance and Applications

The indole nucleus is a core structure in numerous biologically active molecules. Specifically, the addition of an aryl or heteroaryl group at the 2-position can lead to compounds with potent activities, including the inhibition of protein kinases that are crucial for cell cycle regulation and signal transduction. Dysregulation of these pathways is a hallmark of cancer, making inhibitors of cyclin-dependent kinases (CDKs) a promising strategy for anticancer drug development.[1][2] The 6-cyano group on the indole scaffold provides a useful synthetic handle for further functionalization and can also contribute to the binding of the molecule to its biological target.

Experimental Protocols

This section details a representative experimental protocol for the Suzuki-Miyaura coupling of this compound-2-boronic acid with a heteroaryl halide.

Materials:

-

This compound-2-boronic acid

-

Aryl or heteroaryl halide (e.g., 3-bromopyridine)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane or 1,2-Dimethoxyethane (DME))

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification supplies (e.g., Celite, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound-2-boronic acid (1.0 equivalent), the aryl or heteroaryl halide (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Through the septum, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water) via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-1-Boc-6-cyanoindole.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound-2-boronic acid with various aryl and heteroaryl halides, based on generalized procedures for similar indole systems.[3][4][5]

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 80-90 |

| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 8 | 85-95 |

| 4 | 2-Bromothiophene | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling of this compound-2-boronic acid.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Inhibition by a 2-Aryl-6-cyanoindole Derivative

Many 2-arylindole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are pivotal in regulating the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibition of CDK4/6 can restore cell cycle control.

Caption: Inhibition of the CDK4/6-Rb pathway by a 2-aryl-6-cyanoindole derivative, leading to cell cycle arrest.

References

- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]

Application Note and Experimental Protocol for the Deprotection of 1-Boc-6-cyanoindole

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of N-Boc protected indoles is a critical step in the synthesis of many biologically active compounds and pharmaceutical intermediates.[3][4] 6-Cyanoindole, in particular, serves as a valuable building block for the development of therapeutics, including dopamine D4 receptor ligands and kinase inhibitors.[3][4] This document provides detailed experimental procedures for the deprotection of 1-Boc-6-cyanoindole to yield 6-cyanoindole using common acidic reagents.

Reaction Scheme

The deprotection of this compound proceeds via acid-catalyzed cleavage of the carbamate group, resulting in the formation of the free indole, carbon dioxide, and tert-butyl cation.[5][6]

Scheme 1: Acid-Catalyzed Deprotection of this compound

1-Boc-6-cyanoindole6-cyanoindole

Experimental Protocols

Two primary methods for the deprotection of this compound are presented below, utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. These protocols are based on established procedures for Boc deprotection of indoles and related compounds.[7][8][9][10]

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is one of the most common and effective procedures for Boc deprotection.[1][7]

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

-

Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). The addition can be done at room temperature. For substrates sensitive to strong acid, the addition can be performed at 0 °C (ice bath).[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. Typical reaction times range from 1 to 4 hours.[1][7]

-

Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[7] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude 6-cyanoindole.

-

Purification (if necessary): The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-cyanoindole.

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method provides an alternative to TFA and is also widely used for Boc deprotection.[9][10]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane or Methanol (MeOH)

-

1,4-Dioxane or Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable extraction solvent

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

-

Standard laboratory glassware and PPE

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane or methanol in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

-

Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq). The reaction is typically run at room temperature.[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 2 hours to overnight.[9]

-

Work-up: a. Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. b. Dissolve the resulting residue in ethyl acetate and water. c. Neutralize the aqueous layer by the careful addition of saturated sodium bicarbonate solution. d. Separate the organic layer, and extract the aqueous layer with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter and concentrate the solution under reduced pressure to yield the crude 6-cyanoindole.

-

Purification (if necessary): Purify the crude product by silica gel column chromatography as described in Method A.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. The data is compiled from general procedures for Boc deprotection.[1][7][9]

| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |

| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 2 - 16 hours |

| Work-up | Aqueous NaHCO₃ wash | Aqueous NaHCO₃ wash |

| Typical Yield | >90% | >90% |

| Notes | Rapid and efficient. TFA is corrosive and requires careful handling. | Generally clean reaction. Dioxane is a suspected carcinogen. |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the deprotection of this compound.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 1-Boc-6-cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-Boc-6-cyanoindole, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below are based on standard laboratory techniques for the purification of protected heterocyclic compounds.

Introduction

This compound is a derivative of 6-cyanoindole where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the solubility of the parent indole in organic solvents and allows for selective reactions at other positions of the indole ring. The purity of this compound is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Common impurities in the synthesis of this compound may include unreacted 6-cyanoindole, di-tert-butyl dicarbonate (Boc₂O), and by-products from the reaction. This guide details two primary methods for its purification: flash column chromatography and recrystallization.

Purification Techniques Overview

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

-

Flash Column Chromatography: A highly effective method for separating compounds with different polarities. It is suitable for purifying small to medium quantities of this compound from both more polar and less polar impurities.

-

Recrystallization: A technique used to purify solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. It is often suitable for large-scale purification and can yield highly pure crystalline material.

The following sections provide detailed protocols for each technique.

Flash Column Chromatography Protocol

Flash column chromatography is a preferred method for the purification of this compound due to its efficiency and versatility. The introduction of the lipophilic Boc group makes the compound significantly less polar than the starting material, 6-cyanoindole.

Materials and Reagents

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (or heptane), analytical grade

-

Ethyl acetate, analytical grade

-

Dichloromethane (DCM), analytical grade

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Glass column for flash chromatography

-

Compressed air or nitrogen source

-

Collection tubes or flasks

-

Rotary evaporator

Experimental Workflow: Flash Column Chromatography

Caption: Workflow for the purification of this compound via flash column chromatography.

Detailed Protocol

-

TLC Analysis:

-

Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.

-

Spot the solution on a TLC plate.

-

Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot and good separation from impurities.

-

-

Column Preparation:

-

Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

-

Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Alternatively, dry pack the column with silica gel and then flush with the eluent.[1]

-

Apply gentle pressure with compressed air or nitrogen to settle the silica bed.[1]

-

Ensure the top of the silica bed is flat and covered with a thin layer of solvent.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

Gently add a layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

-

-

Elution and Fraction Collection:

-

Begin elution with the selected solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).[2]

-

Apply pressure to the top of the column to achieve a steady flow rate.

-

Collect fractions in test tubes or flasks.

-

-

Monitoring and Product Isolation:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

-

Quantitative Data Summary

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of 5% to 20% Ethyl Acetate in Hexanes |

| Typical Rf of Product | ~0.3 in 15% Ethyl Acetate in Hexanes |

| Expected Yield | 85-95% (depending on crude purity) |

| Purity (by HPLC) | >98%[3] |

Recrystallization Protocol

Recrystallization is an effective method for purifying this compound, especially on a larger scale, provided a suitable solvent system can be identified. The principle is to dissolve the crude product in a hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.[4]

Materials and Reagents

-

Crude this compound

-

Ethanol

-

Water

-

Isopropanol

-

Hexanes (or heptane)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Magnetic stir bar and stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Experimental Workflow: Recrystallization

References

Application Notes: 1-Boc-6-cyanoindole as a Key Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-6-cyanoindole is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of targeted therapies. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a cyano group at the 6-position offers a strategic handle for synthetic diversification. This, combined with the protective tert-butyloxycarbonyl (Boc) group on the indole nitrogen, makes it an ideal starting material for the construction of complex molecules, including potent kinase inhibitors. This document outlines the application of this compound in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and certain cancers.

The JAK-STAT signaling pathway is a crucial cascade in mediating cellular responses to a variety of cytokines and growth factors, playing a central role in immunity and inflammation.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune disorders.[3][4] Consequently, inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) have emerged as important therapeutic agents.[3][4] The synthesis of these inhibitors often relies on the construction of a core heterocyclic scaffold, such as the pyrrolo[2,3-d]pyrimidine (7-azaindole) system found in the approved drug Tofacitinib.[3][5] This document provides a detailed protocol for a plausible synthetic route to a potent JAK inhibitor utilizing this compound as a key precursor.

Target Signaling Pathway: JAK-STAT

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling mechanism for numerous cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[6] Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses.[3][6]

Caption: The JAK-STAT signaling pathway.

Synthetic Application of this compound in JAK Inhibitor Synthesis

The following section details a plausible synthetic route for a potent JAK inhibitor, starting from this compound. This multi-step synthesis involves the formation of a key boronic ester intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a pyrrolo[2,3-d]pyrimidine core.

Caption: Synthetic workflow for a JAK inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound-2-boronic acid pinacol ester (Intermediate 1)

This protocol describes the iridium-catalyzed borylation of this compound to generate the key boronic ester intermediate.

Materials:

-

This compound

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (methoxyiridium-cyclooctadiene dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Tetrahydrofuran (THF), anhydrous

-

n-Hexane

-

Silica gel for column chromatography

-

Ethyl acetate

-

Argon gas supply

Procedure:

-

To an oven-dried flask under an argon atmosphere, add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(cod)OMe]₂ (0.03 eq), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.06 eq).

-

Add anhydrous THF via syringe.

-

Stir the reaction mixture at 80 °C for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound-2-boronic acid pinacol ester.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)

This protocol outlines a common method for the preparation of the pyrrolo[2,3-d]pyrimidine core.[7]

Materials:

-

7H-pyrrolo[2,3-d]pyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Toluene

-

Ice water

-

Sodium bicarbonate solution, saturated

Procedure:

-

In a flask equipped with a reflux condenser, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.

-

Add phosphorus oxychloride (3.0 eq) to the suspension.

-

Slowly add N,N-diisopropylethylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

-

Characterize the product by ¹H NMR and mass spectrometry.

Protocol 3: Synthesis of the Final JAK Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the two key intermediates followed by deprotection of the Boc group.[8][9][10]

Materials:

-

This compound-2-boronic acid pinacol ester (Intermediate 1)

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flask, add this compound-2-boronic acid pinacol ester (1.1 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

-

Degas the flask by evacuating and backfilling with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude coupled product by silica gel column chromatography (hexane/ethyl acetate gradient).

-

Dissolve the purified Boc-protected intermediate in dichloromethane.

-

Add trifluoroacetic acid (5.0 eq) and stir at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, carefully neutralize the reaction with a saturated sodium bicarbonate solution.

-